molecular formula C8H14ClN3 B15070781 N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride

Cat. No.: B15070781
M. Wt: 187.67 g/mol
InChI Key: ZOTQIAGEVXDWMH-UHFFFAOYSA-N
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Description

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride typically involves the reaction of 2,6-dimethylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N,2,6-tetramethylpyrimidin-4-one, while reduction may produce N,N,2,6-tetramethylpyrimidin-4-amine.

Scientific Research Applications

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride can be compared with other similar compounds, such as:

    2,6-Dimethylpyrimidin-4-amine: Lacks the N,N-dimethyl groups, resulting in different reactivity and properties.

    N,N-Dimethylpyrimidin-4-amine: Lacks the 2,6-dimethyl groups, leading to variations in chemical behavior and applications.

    Pyrimidin-4-amine: The parent compound without any methyl substitutions, exhibiting distinct chemical and biological properties.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

N,N,2,6-tetramethylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-6-5-8(11(3)4)10-7(2)9-6;/h5H,1-4H3;1H

InChI Key

ZOTQIAGEVXDWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N(C)C.Cl

Origin of Product

United States

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